2-Chloro-6-ethylquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This specific compound features a chloro group at the 2-position, an ethyl group at the 6-position, and an aldehyde group at the 3-position of the quinoline ring. Quinoline derivatives, including this compound, are recognized for their diverse biological activities and are widely employed in medicinal chemistry as intermediates for synthesizing more complex compounds.
The compound is classified under the International Union of Pure and Applied Chemistry name as 2-chloro-6-ethylquinoline-3-carbaldehyde. Its chemical structure can be represented by the molecular formula C12H10ClN and has a molecular weight of 219.67 g/mol. The compound is accessible through various chemical suppliers and databases, such as PubChem and BenchChem .
The synthesis of 2-chloro-6-ethylquinoline-3-carbaldehyde typically involves several key steps:
In laboratory settings, traditional methods may include refluxing the starting materials in suitable solvents under controlled temperatures to facilitate the reaction. For industrial production, optimized methods may involve continuous flow reactors to enhance yield and purity while maintaining safety standards .
The molecular structure of 2-chloro-6-ethylquinoline-3-carbaldehyde can be described using its InChI (International Chemical Identifier) representation:
The compound's InChI Key is LZEZPJQSBFVYGR-UHFFFAOYSA-N. This unique identifier facilitates its identification in chemical databases.
The aldehyde group in 2-chloro-6-ethylquinoline-3-carbaldehyde allows it to participate in various chemical reactions:
From these reactions, significant products include:
The mechanism of action for the biological activity of 2-chloro-6-ethylquinoline-3-carbaldehyde is not fully elucidated but is believed to involve interactions with specific biological targets due to its structural features. Quinoline derivatives often exhibit antimicrobial, antimalarial, and anticancer properties, likely through mechanisms involving inhibition of enzyme activity or interference with nucleic acid synthesis .
The physical state of 2-chloro-6-ethylquinoline-3-carbaldehyde is typically solid at room temperature, with a melting point reported between 124 °C and 126 °C. It appears as light orange to yellow crystalline powder .
The compound exhibits typical chemical properties associated with aldehydes and halogenated compounds:
Additionally, safety data indicate that it may cause skin irritation and serious eye irritation upon contact .
2-Chloro-6-ethylquinoline-3-carbaldehyde serves primarily as an intermediate in the synthesis of more complex quinoline derivatives that have potential applications in medicinal chemistry. Its derivatives are studied for various biological activities including antimicrobial properties, making it valuable for research in drug development .
The compound 2-Chloro-6-ethylquinoline-3-carbaldehyde (CAS: 436088-07-2) has the systematic IUPAC name 2-chloro-6-ethylquinoline-3-carbaldehyde. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol. Key identifiers include:
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O [1] LZEZPJQSBFVYGR-UHFFFAOYSA-N [1]The formula reveals a quinoline scaffold substituted at C2 by chlorine, C3 by an aldehyde, and C6 by an ethyl group. The aldehyde group contributes to polarity (Topological Polar Surface Area: 30 Ų), while the ethyl chain enhances lipophilicity (LogP: 3.4) [1] [6]. Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₀ClNO |
| Molecular weight | 219.67 g/mol |
| Topological Polar Surface Area | 30 Ų |
| LogP | 3.4 |
| Hydrogen bond acceptors | 2 |
| Rotatable bonds | 2 |
X-ray crystallography of analogous compounds (e.g., 2-chloro-6-methylquinoline-3-carbaldehyde) confirms near-planarity of the quinoline ring system (mean deviation: 0.013 Å). The aldehyde group at C3 exhibits slight torsion (C–C–C–O angle: 13.5°) due to steric interactions with the adjacent C2 chlorine [7]. Key spectroscopic features include:
The ethyl substituent at C6 distinctively modulates physicochemical properties compared to other quinoline derivatives:
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent | LogP | Boiling Point (°C) | Molecular Weight (g/mol) | |
|---|---|---|---|---|---|
| 2-Chloro-6-ethylquinoline-3-carbaldehyde | C₂H₅ | 3.4 | 360.3 | 219.67 | |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | CH₃ | 3.0 | 384* | 205.64 | [10] |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | OCH₂CH₃ | 3.1 | 384.0 | 235.66 | [4] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | OCH₃ | 2.8 | N/A | 221.64 | [3] |
Reactivity Implications:
Biological Significance:
Derivatives with C6 halogens (e.g., 6-Cl) show enhanced anticancer activity (e.g., LM08: IC₅₀ = 7.7 μM in ovarian cancer cells), attributed to improved membrane permeability and target binding. Ethyl-substituted analogs may offer similar advantages due to balanced lipophilicity [9].
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5